molecular formula C10H13N3O3S B5637019 N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide

N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B5637019
M. Wt: 255.30 g/mol
InChI Key: GXVYXLJMKOZMBG-UHFFFAOYSA-N
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Description

N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide is a compound belonging to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-aminophenol with tert-butylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) in a suitable solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction parameters are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP, potassium permanganate (KMnO₄)

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2,1,3-benzothiadiazole-4-sulfonamide
  • N-tert-butyl-2,1,3-benzoxazole-4-sulfonamide

Uniqueness

N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-tert-butyl-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-10(2,3)13-17(14,15)8-6-4-5-7-9(8)12-16-11-7/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVYXLJMKOZMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=NON=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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